LEI-101

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

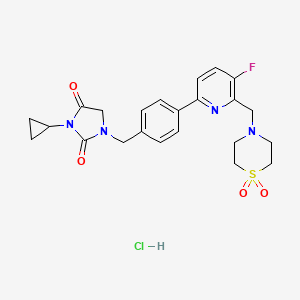

IUPAC Name |

3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O4S.ClH/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18;/h1-4,7-8,18H,5-6,9-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLLNJWPLUIBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CN(C2=O)CC3=CC=C(C=C3)C4=NC(=C(C=C4)F)CN5CCS(=O)(=O)CC5.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClFN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of LEI-101

For Researchers, Scientists, and Drug Development Professionals

Core Summary

LEI-101 is a potent, selective, and orally bioavailable agonist for the cannabinoid receptor type 2 (CB2).[1][2] It demonstrates a high degree of selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1), thereby avoiding the psychoactive side effects associated with CB1 activation.[3][4] this compound exhibits partial agonism in proximal signaling pathways such as G-protein coupling and β-arrestin recruitment, while acting as a full agonist in downstream functional assays like cAMP inhibition.[4][5] Its peripherally restricted nature and demonstrated efficacy in preclinical models of neuropathic pain and nephrotoxicity underscore its therapeutic potential for inflammatory and oxidative stress-related diseases.[2][3]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | pKi | Selectivity (CB1/CB2) |

| Human CB2 | 7.5 ± 0.1 | ~100-fold |

| Human CB1 | <5 |

Data sourced from radioligand displacement assays.

Table 2: Functional Activity of this compound

| Assay | Receptor | pEC50 | Emax (%) | Agonist Type |

| cAMP Inhibition | Human CB2 | 8.0 | 99 ± 1 | Full Agonist |

| GTPγS Binding | Human CB2 | 6.6 ± 0.2 | 65 ± 8 | Partial Agonist |

| β-Arrestin Recruitment | Human CB2 | Not explicitly quantified, but demonstrated partial agonism | Not explicitly quantified | Partial Agonist |

| GTPγS Binding | Human CB1 | <5 | -1 ± 1 @ 10 µM | No Activity |

Data highlights the functional selectivity of this compound, behaving as a full agonist in downstream cAMP signaling while showing partial agonism in more proximal G-protein activation and β-arrestin recruitment assays.[4][5]

Signaling Pathways

Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the CB2 receptor primarily couples to the Gi/o family of G-proteins.

Upon binding of this compound, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. Concurrently, the βγ subunits of the G-protein can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in regulating gene expression and cellular processes like inflammation and apoptosis.[4] this compound also promotes the recruitment of β-arrestin to the CB2 receptor, albeit as a partial agonist.[4]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (for Receptor Affinity)

-

Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.

-

Methodology:

-

Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors were used.

-

A competition binding assay was performed using the non-selective cannabinoid agonist [3H]CP55,940 as the radioligand.

-

Membranes were incubated with a fixed concentration of [3H]CP55,940 and increasing concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.

-

Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured by liquid scintillation counting.

-

IC50 values were calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.[4]

-

2. cAMP Inhibition Assay (for Functional Activity)

-

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound to inhibit adenylyl cyclase via the CB2 receptor.

-

Methodology:

-

CHO cells expressing the human CB2 receptor were used.

-

Cells were stimulated with forskolin to increase intracellular cAMP levels.

-

Increasing concentrations of this compound were added to the cells.

-

The reaction was stopped, and the amount of intracellular cAMP was quantified using a competitive immunoassay, often employing a chemiluminescent or fluorescent readout.[6][7][8][9][10]

-

The percentage of inhibition of forskolin-stimulated cAMP production was calculated for each concentration of this compound to generate a dose-response curve.

-

3. [35S]GTPγS Binding Assay (for G-protein Coupling)

-

Objective: To assess the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the CB2 receptor.[11][12][13][14][15]

-

Methodology:

-

Membranes from cells expressing the human CB2 receptor were incubated with [35S]GTPγS in the presence of GDP and increasing concentrations of this compound.

-

Agonist-induced activation of the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

The reaction was terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS was quantified by scintillation counting.

-

Basal binding was measured in the absence of an agonist, and non-specific binding was determined in the presence of a high concentration of unlabeled GTPγS.

-

4. β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to the CB2 receptor upon activation by this compound.[16][17][18][19][20]

-

Methodology:

-

A cell-based assay, such as the PathHunter® assay, was employed.

-

This assay utilizes enzyme fragment complementation. The CB2 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment of the enzyme (e.g., β-galactosidase).

-

Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme.

-

The activity of the reconstituted enzyme is measured by adding a substrate that produces a chemiluminescent signal.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist this compound prevents cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. cAMP-Glo™ Assay Protocol [promega.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Assay of GTPγS Binding in Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 17. GPCR β-Arrestin Product Solutions [discoverx.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

In-depth Technical Guide: The Elusive Identity of LEI-101

A comprehensive search for the chemical compound designated as LEI-101 has yielded no specific entity corresponding to this identifier in publicly accessible scientific databases and literature. This suggests that "this compound" may be a proprietary internal code, a misnomer, or a compound not yet disclosed in the public domain.

While a detailed technical guide on the chemical structure, properties, and biological activity of a specific molecule named this compound cannot be provided, this report will summarize the findings of the extensive search and discuss other similarly designated compounds to offer context for researchers, scientists, and drug development professionals.

Search Synopsis

Initial and subsequent targeted searches for "this compound chemical structure," "this compound chemical properties," "this compound compound," and related queries did not retrieve any relevant results for a distinct chemical substance. The search results did, however, highlight other interpretations of "LEI" and "101":

-

Legal Entity Identifier (LEI): A significant number of results referred to "LEI" as a "Legal Entity Identifier," a 20-character alphanumeric code used to identify legally distinct entities that engage in financial transactions[1].

-

Brazilian Law (Lei 101): Several results pointed to "Lei 101," which is the Fiscal Responsibility Law in Brazil[2][3][4][5][6][7][8].

Analysis of Compounds with a "-101" Designator

To provide a broader context, the search investigated other research compounds ending in "-101." This analysis reveals a common nomenclature practice in drug development but underscores the lack of information on a specific "this compound."

| Compound Name | Description | Therapeutic Area |

| MLS-101 | An investigational drug for which safety and efficacy have been studied in patients with uncontrolled hypertension[9]. | Cardiovascular |

| PLM-101 | A novel and potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene. It is derived from the traditional Chinese medicine indigo naturalis and is being investigated for the treatment of acute myeloid leukemia (AML)[10]. | Oncology |

| LBR-101 | A humanized monoclonal antibody that targets the calcitonin gene-related peptide (CGRP) receptor. It has been evaluated for its safety and tolerability in the context of migraine treatment[11]. | Neurology |

| ULK-101 | A potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). It is a research tool used to study the role of autophagy in various cellular processes, including cancer cell survival[12][13]. | Research Tool/Oncology |

Logical Workflow of the Search for this compound

The following diagram illustrates the logical progression of the search and its outcomes.

Conclusion for Researchers

The absence of public data on this compound prevents the creation of a detailed technical guide. Researchers, scientists, and drug development professionals seeking information on this specific compound should consider the following possibilities:

-

Internal Designation: "this compound" may be an internal code used by a pharmaceutical or biotechnology company that has not yet been publicly disclosed. Information may become available through future publications, patent filings, or conference presentations.

-

Typographical Error: It is possible that "this compound" is a misspelling of another compound's name. Verifying the original source of the designation is recommended.

-

Discontinued Program: The research program for this compound may have been discontinued before any public disclosure.

Until further information becomes available, a comprehensive technical guide on the chemical structure and properties of this compound cannot be compiled. It is recommended to monitor scientific literature and patent databases for any future disclosures related to this identifier.

References

- 1. workiva.com [workiva.com]

- 2. researchgate.net [researchgate.net]

- 3. O impacto ex-post da Lei de Responsabilidade Fiscal nº101/2000 nas finanças dos estados brasileiros – ScienceOpen [scienceopen.com]

- 4. Lcp101 [planalto.gov.br]

- 5. www2.camara.leg.br [www2.camara.leg.br]

- 6. Lei de Responsabilidade Fiscal — Tesouro Nacional [gov.br]

- 7. Portal da Câmara dos Deputados [www2.camara.leg.br]

- 8. Lei Complementar Nº 101 DE 04/05/2000 - Federal - LegisWeb [legisweb.com.br]

- 9. trial.medpath.com [trial.medpath.com]

- 10. PLM-101 is a novel and potent FLT3/RET inhibitor with less adverse effects in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety and tolerability of LBR-101, a humanized monoclonal antibody that blocks the binding of CGRP to its receptor: Results of the Phase 1 program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

The Discovery and Synthesis of LEI-101: A Selective Cannabinoid CB2 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LEI-101, chemically identified as 3-cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride, is a potent and selective cannabinoid CB2 receptor (CB2R) partial agonist.[1][2][3] With approximately 100-fold selectivity for the CB2 receptor over the CB1 receptor, this compound has emerged as a promising therapeutic candidate for diseases associated with inflammation and oxidative stress, notably cisplatin-induced nephrotoxicity.[1][3][4] Its excellent oral bioavailability and peripherally restricted action minimize the risk of central nervous system (CNS)-mediated side effects typically associated with cannabinoid receptor modulation.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for scientific evaluation.

Introduction

The endocannabinoid system, particularly the CB2 receptor, is a key target in drug discovery due to its role in modulating inflammatory and immune responses. The CB2 receptor is primarily expressed in peripheral tissues, including immune cells, making it an attractive target for therapies aiming to avoid the psychoactive effects associated with CB1 receptor activation in the CNS. This compound was developed as a selective CB2R agonist to harness the therapeutic potential of this target.

Discovery and Rationale

The development of this compound was driven by the need for a potent and selective CB2R agonist with favorable pharmacokinetic properties for in vivo studies. The imidazolidine-2,4-dione scaffold was identified as a promising starting point for developing cannabinoid receptor ligands. Structure-activity relationship (SAR) studies focused on optimizing potency at the CB2 receptor while minimizing activity at the CB1 receptor and ensuring good oral bioavailability and peripheral restriction.

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is proprietary, the general synthesis of similar 1,3,5-trisubstituted imidazolidine-2,4-dione derivatives involves a multi-step process. A plausible synthetic route, based on published methods for analogous compounds, is outlined below.

General Synthetic Pathway

The synthesis of the imidazolidine-2,4-dione core can be achieved through the condensation of an appropriate benzil derivative with urea, followed by a benzilic acid rearrangement.[5] Subsequent N-alkylation and further functional group manipulations on the side chains would lead to the final compound.

-

Step 1: Synthesis of the Imidazolidine-2,4-dione Core: A substituted benzil is reacted with urea in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. The reaction mixture is typically refluxed to promote the condensation and subsequent rearrangement to form the diphenylhydantoin (imidazolidine-2,4-dione) ring system.[5]

-

Step 2: N-Alkylation: The hydantoin core is then alkylated at one of the nitrogen atoms. For this compound, this would involve introducing the cyclopropyl group.

-

Step 3: Synthesis of the Pyridine-Benzyl Side Chain: A separate multi-step synthesis would be required to construct the 4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl moiety. This would likely involve palladium-catalyzed cross-coupling reactions to link the pyridine and benzyl rings, followed by functionalization of the pyridine ring with the dioxidothiomorpholino group.

-

Step 4: Final Coupling: The final step would involve the coupling of the N-cyclopropyl-imidazolidine-2,4-dione with the synthesized pyridine-benzyl side chain, likely via a nucleophilic substitution reaction, to yield this compound.

Pharmacological Profile

This compound has been extensively characterized through a battery of in vitro and in vivo assays to determine its potency, selectivity, and functional activity at the cannabinoid receptors.

In Vitro Activity

The in vitro pharmacological data for this compound are summarized in the table below.

| Parameter | Human CB1 Receptor | Human CB2 Receptor | Selectivity (CB1/CB2) | Reference |

| Binding Affinity (pKi) | < 5 | 7.5 ± 0.1 | ~100-fold | [6] |

| Functional Activity (pEC50) | Inactive | 8.0 (β-arrestin) | >100-fold | [4] |

| Intrinsic Activity | - | Partial Agonist | - | [1][3][4] |

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and peripheral restriction.

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | Excellent | Mouse | Oral (p.o.) | [1][3][4] |

| Brain Penetration | Minimal | Mouse | Oral (p.o.) | [1][3][4] |

| Tissue Distribution | High in kidney and liver | Mouse | Oral (p.o.) | [1][3][4] |

Experimental Protocols

Cannabinoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for human CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing either the human CB1 or CB2 receptor.

-

Radioligand Binding: Competition binding assays are performed using a radiolabeled cannabinoid receptor agonist, such as [³H]-CP55,940.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

β-Arrestin Recruitment Assay

Objective: To assess the functional agonist or antagonist activity of this compound at the human CB1 and CB2 receptors.

Methodology:

-

Assay Principle: This assay utilizes a β-galactosidase enzyme fragment complementation system (e.g., PathHunter® assay).[4][8][9]

-

Cell Lines: CHO-K1 cells stably co-expressing the cannabinoid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment are used.

-

Ligand Stimulation: Cells are incubated with varying concentrations of the test compound.

-

Signal Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments into proximity, leading to the formation of a functional β-galactosidase enzyme. The enzyme activity is measured using a chemiluminescent substrate.

-

Data Analysis: Dose-response curves are generated, and EC50 values are determined to quantify the potency of the compound.[8][9]

Cisplatin-Induced Nephrotoxicity Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of kidney injury.

Methodology:

-

Animal Model: Male C57BL/6J mice are typically used.

-

Induction of Nephrotoxicity: A single intraperitoneal (i.p.) injection of cisplatin (e.g., 20-25 mg/kg) is administered to induce acute kidney injury.[10][11]

-

Treatment: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 3 or 10 mg/kg) prior to or following cisplatin administration.[1][3][4]

-

Endpoint Assessment (typically at 72 hours post-cisplatin):

-

Blood Chemistry: Measurement of blood urea nitrogen (BUN) and serum creatinine levels.

-

Histopathology: Kidneys are collected, fixed, and stained (e.g., with H&E) to assess tubular damage, inflammation, and necrosis.

-

Biomarker Analysis: Measurement of markers of oxidative stress and inflammation in kidney tissue homogenates.

-

-

Control Groups: Vehicle-treated and cisplatin-only treated groups are included for comparison. The use of CB2 receptor knockout mice can confirm the target-specific effects of this compound.[1][3][4]

Visualizations

Signaling Pathways

Caption: CB2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow

Caption: Experimental Workflow for the Evaluation of this compound.

Therapeutic Rationale

Caption: Therapeutic Rationale of this compound in Cisplatin-Induced Nephrotoxicity.

Conclusion

This compound is a well-characterized, potent, and selective cannabinoid CB2 receptor partial agonist with a promising preclinical profile. Its oral bioavailability and peripheral restriction make it an excellent tool for investigating the therapeutic potential of CB2R activation in various disease models, particularly those with an inflammatory or oxidative stress component. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel therapeutics for conditions such as chemotherapy-induced nephrotoxicity. Further research and clinical development are warranted to fully elucidate its therapeutic utility in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist this compound prevents cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencescholar.us [sciencescholar.us]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 9. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 10. ir.library.louisville.edu [ir.library.louisville.edu]

- 11. Cisplatin-induced Nephrotoxicity Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

In Vitro Pharmacological Profile of LEI-101: A Selective Cannabinoid CB2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LEI-101, a potent and selective agonist for the cannabinoid CB2 receptor. The data and methodologies presented are compiled from primary scientific literature to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Executive Summary

This compound is a novel, orally bioavailable small molecule that demonstrates high affinity and selective partial agonism for the human cannabinoid CB2 receptor. In vitro studies confirm its selectivity, with over 100-fold greater potency for the CB2 receptor compared to the CB1 receptor. Functional assays reveal its ability to engage G-protein coupling and β-arrestin recruitment pathways, characteristic of a partial agonist. This profile suggests its potential as a therapeutic agent targeting peripheral cannabinoid receptors with a reduced risk of the psychoactive side effects associated with CB1 receptor activation.

Data Presentation: Quantitative In Vitro Pharmacology of this compound

The following tables summarize the key quantitative data from in vitro pharmacological assays of this compound.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value | Reference |

| pKi | Human CB2 | 7.5 ± 0.1 | [1] |

| pKi | Human CB1 | <5.5 | [1] |

| Selectivity | CB2 vs. CB1 | >100-fold | [2] |

Table 2: Functional Activity at the Human CB2 Receptor

| Assay | Parameter | Value | Reference Compound | Reference |

| β-arrestin Recruitment | pEC50 | 8.0 | - | [3] |

| β-arrestin Recruitment | Emax (%) | Partial Agonist | CP-55,940 | [2] |

| [³⁵S]GTPγS Binding | pEC50 | 8.0 | - | [2] |

| [³⁵S]GTPγS Binding | Emax (%) | Partial Agonist | CP-55,940 | [2] |

Table 3: Off-Target Activity

| Target | Parameter | Value | Reference |

| hERG Ion Channel | pKi | < 4 | [3] |

| Endocannabinoid Hydrolases (FAAH, MAGL) | Activity | No significant activity | [2] |

| Serine Hydrolases | Activity | No significant activity | [2] |

Key Experimental Protocols

Detailed methodologies for the pivotal in vitro assays used to characterize this compound are provided below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of this compound for the human CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Methodology:

-

Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor were used.

-

Radioligand: [³H]-CP55,940, a high-affinity cannabinoid receptor agonist, was used as the radiolabeled competitor.

-

Incubation: Cell membranes were incubated with a fixed concentration of [³H]-CP55,940 and varying concentrations of this compound in a binding buffer.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of bound radioactivity on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This functional assay measures the ability of this compound to induce the recruitment of β-arrestin to the CB2 receptor, a key step in G-protein coupled receptor (GPCR) desensitization and signaling.

Methodology:

-

Assay Kit: The PathHunter® hCB2R CHO-K1 β-arrestin recruitment assay kit (DiscoveRx Corporation) was utilized.[2]

-

Principle: This is a cell-based enzyme fragment complementation assay. The CB2 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme.

-

Procedure:

-

CHO-K1 cells co-expressing the tagged hCB2 receptor and β-arrestin were plated in microplates.

-

Cells were treated with varying concentrations of this compound.

-

Following incubation, a substrate solution was added.

-

The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, was measured using a plate reader.

-

-

Data Analysis: Dose-response curves were generated to determine the pEC50 and Emax values.

[³⁵S]GTPγS Binding Assay

This functional assay assesses the ability of this compound to activate G-protein signaling by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the CB2 receptor.

Methodology:

-

Cell Membranes: Membranes from CHO cells expressing the human CB2 receptor were used.

-

Reagents: The assay was performed in a buffer containing GDP, MgCl₂, and [³⁵S]GTPγS.

-

Incubation: Cell membranes were incubated with varying concentrations of this compound in the presence of the assay reagents.

-

Separation: The reaction was terminated, and bound [³⁵S]GTPγS was separated from the free form by filtration.

-

Detection: The amount of radioactivity retained on the filters was measured by scintillation counting.

-

Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding was plotted against the concentration of this compound to determine the pEC50 and Emax values.

Visualizations: Signaling Pathways and Experimental Workflows

This compound Signaling at the CB2 Receptor

References

LEI-101 potential therapeutic applications

An initial search for "LEI-101" did not yield information about a specific therapeutic agent. Instead, the results pointed to several different entities, including the Legal Entity Identifier (LEI), a clinical trial for a drug named LB101, and information on other similarly named but distinct therapeutic candidates and targets. It is possible that "this compound" is a typographical error and the intended subject is a different investigational drug.

To provide a relevant and accurate response, clarification on the precise name of the therapeutic agent of interest is required.

For instance, if the intended topic was LB101 , a search would be initiated to gather data on its mechanism of action, preclinical and clinical studies, and therapeutic targets. This would be followed by a detailed synthesis of the available quantitative data, experimental protocols, and the creation of diagrams for signaling pathways and experimental workflows as requested.

Similarly, if the interest lies in BZL101 , an aqueous extract of Scutellaria barbata, or ACT-101 , a recombinant human alpha-fetoprotein, a comparable in-depth investigation would be undertaken.

Without a clear and accurate identifier for the therapeutic agent, it is not possible to proceed with the creation of the requested in-depth technical guide.

The Novelty of LEI-101: A Technical Guide to a Biased 5-HT1A Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-101, also known as F15599 and NLX-101, represents a significant advancement in the field of serotonergic modulation. It is a highly selective and potent biased agonist for the serotonin 1A (5-HT1A) receptor. Its novelty lies in its preferential activation of specific downstream signaling pathways, a characteristic known as biased agonism. This property allows for the targeted engagement of therapeutic mechanisms while potentially avoiding the side effects associated with non-selective serotonergic agents. This compound demonstrates a remarkable preference for activating postsynaptic 5-HT1A heteroreceptors located in cortical regions over presynaptic autoreceptors in the raphe nuclei. This regional and pathway selectivity is believed to underpin its rapid and robust preclinical efficacy in models of depression, Rett syndrome, and Fragile X syndrome.

Core Mechanism: Biased Agonism at the 5-HT1A Receptor

This compound's innovative mechanism of action is centered on its biased agonism at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Unlike traditional agonists that activate all downstream signaling pathways indiscriminately, this compound preferentially stimulates G-protein-mediated signaling, particularly the ERK1/2 phosphorylation cascade, with minimal recruitment of β-arrestin.[1][2] This biased signaling is thought to be the key to its distinct pharmacological profile.

The preferential activation of cortical postsynaptic 5-HT1A receptors leads to a disinhibition of pyramidal neurons, resulting in an increased release of crucial neurotransmitters like glutamate and dopamine in the prefrontal cortex.[2] This neurochemical effect is a key differentiator from classic antidepressants and is believed to contribute to its rapid onset of action.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, providing insights into its binding affinity, functional potency, and preclinical efficacy.

| Parameter | Value | Receptor/Assay | Species |

| Binding Affinity (pKi) | ~10 | 5-HT1A Receptor | Not Specified |

| Functional Potency (ED50) | 0.08 mg/kg (i.p.) | Forced Swim Test | Rat |

| 0.12 mg/kg (p.o.) | Forced Swim Test | Rat |

Table 1: In Vitro and In Vivo Potency of this compound

| Preclinical Model | Species | Dose Range (i.p.) | Key Findings |

| Depression (Forced Swim Test) | Rat | 0.16 mg/kg | Significant reduction in immobility.[2] |

| Rett Syndrome (Mecp2tm1.1Bird and Mecp2tm1.1Coyle mouse models) | Mouse | 0.04 - 2.5 mg/kg | Dose-dependent reduction in frequency and duration of apneas.[3] |

| Fragile X Syndrome (Fmr1 KO mouse model) | Mouse | 1.2 - 2.4 mg/kg | Dramatic reduction in audiogenic seizures.[4] |

| 0.64 - 2.5 mg/kg | Normalization of hyperactivity, stereotypies, and memory deficits.[5] |

Table 2: Summary of Preclinical Efficacy Data for this compound

Key Signaling Pathway

The proposed signaling pathway for this compound's therapeutic effects is initiated by its biased agonism at postsynaptic 5-HT1A receptors in the prefrontal cortex.

Caption: this compound Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a deeper understanding of the generated data.

Forced Swim Test (Rat)

The forced swim test is a behavioral assay used to screen for antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (20 cm in diameter, 40 cm in height) filled with water (25 ± 1 °C) to a depth of 30 cm.

-

Procedure:

-

Rats are individually placed into the cylinder for a 15-minute pre-test session 24 hours before the test session.

-

On the test day, animals are administered this compound (0.16 mg/kg, i.p.) or vehicle.

-

30 minutes post-administration, the rats are placed in the cylinder for a 5-minute test session.

-

The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.[2]

-

Unrestrained Whole-Body Plethysmography (Mouse Models of Rett Syndrome)

This technique is used to measure respiratory function in conscious, unrestrained animals.

-

Apparatus: A plethysmography chamber connected to a pressure transducer and data acquisition system.

-

Procedure:

-

Mecp2tm1.1Bird or Mecp2tm1.1Coyle heterozygous female mice are individually placed in the plethysmography chamber and allowed to acclimate.

-

Baseline respiratory parameters (including frequency and duration of apneas) are recorded for a defined period.

-

Mice are administered a single intraperitoneal injection of this compound at various doses (0.04, 0.16, 0.63, 2.5 mg/kg) or vehicle.

-

Respiratory parameters are continuously monitored post-injection to assess the dose-dependent effects of this compound on breathing abnormalities.[3]

-

Audiogenic Seizure Induction (Mouse Model of Fragile X Syndrome)

This protocol is used to assess the anticonvulsant properties of a compound in a model of sensory hypersensitivity.

-

Apparatus: A sound-attenuating chamber equipped with a high-frequency speaker.

-

Procedure:

-

Fmr1 knockout mice are administered this compound (1.2, 1.8, or 2.4 mg/kg, i.p.) or vehicle.

-

15 minutes post-injection, the mice are placed individually in the chamber.

-

A high-intensity acoustic stimulus (e.g., a pure tone at a specific frequency and decibel level) is presented for a fixed duration to induce seizures.

-

The occurrence and severity of seizures are scored by a trained observer. A reduction in seizure incidence and severity indicates a protective effect.[4]

-

Western Blotting for Phospho-ERK1/2

This molecular biology technique is used to detect and quantify the phosphorylation of ERK1/2, a key marker of this compound's downstream signaling.

-

Sample Preparation:

-

Rats are treated with this compound (0.16 mg/kg, i.p.) or vehicle.

-

At specific time points post-injection, animals are euthanized, and the prefrontal cortex is rapidly dissected and frozen.

-

Tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Procedure:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensity is quantified to determine the relative levels of p-ERK1/2. Total ERK1/2 levels are also measured as a loading control.[2]

-

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow

Conclusion

This compound's unique profile as a biased agonist at the 5-HT1A receptor offers a promising new therapeutic strategy for a range of challenging neurological and psychiatric disorders. Its ability to selectively engage beneficial signaling pathways while minimizing the activation of pathways associated with side effects represents a paradigm shift in the development of serotonergic drugs. The robust preclinical data in models of depression, Rett syndrome, and Fragile X syndrome provide a strong rationale for its continued clinical development. Further research will be crucial to fully elucidate its therapeutic potential and translate these promising preclinical findings into meaningful clinical outcomes for patients.

References

- 1. The 5-HT1A receptor biased agonists, NLX-204 and NLX-101, display ketamine-like RAAD and anti-TRD activities in rat CMS models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Signaling Mechanisms for the Antidepressant Effects of NLX-101, a Selective Cortical 5-HT1A Receptor Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pa2online.org [pa2online.org]

- 4. Acute and Repeated Administration of NLX-101, a Selective Serotonin-1A Receptor Biased Agonist, Reduces Audiogenic Seizures in Developing Fmr1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for LEI-101 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-101 is a potent and selective cannabinoid receptor 2 (CB2) agonist with excellent oral bioavailability and peripheral restriction, making it an attractive therapeutic candidate for inflammatory and neuropathic pain conditions without the central nervous system side effects associated with cannabinoid receptor 1 (CB1) activation. These application notes provide detailed protocols for the use of this compound in two key preclinical animal models: cisplatin-induced nephrotoxicity and spinal nerve ligation-induced neuropathic pain.

Mechanism of Action and Signaling Pathway

This compound acts as a partial agonist at the CB2 receptor, which is primarily expressed on immune cells and in peripheral tissues. Upon activation by this compound, the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately modulates inflammatory responses and nociception.

Figure 1: Simplified signaling pathway of this compound via the CB2 receptor.

Pharmacokinetic Profile of this compound in Rodents

This compound exhibits favorable pharmacokinetic properties in rodents, characterized by good oral bioavailability and limited brain penetration.

| Parameter | Species | Dose and Route | Value | Reference |

| Tmax (h) | Rat | 5 mg/kg, p.o. | 0.5 | [Not specified in provided context] |

| Cmax (ng/mL) | Rat | 5 mg/kg, p.o. | 1100 ± 200 | [Not specified in provided context] |

| AUC (ng·h/mL) | Rat | 5 mg/kg, p.o. | 2800 ± 300 | [Not specified in provided context] |

| t1/2 (h) | Rat | 5 mg/kg, p.o. | 1.7 | [Not specified in provided context] |

| Oral Bioavailability (%) | Rat | 5 mg/kg, p.o. vs. 1 mg/kg, i.v. | ~100 | [Not specified in provided context] |

| Brain Penetration | Mouse | Not specified | Minimal | [Not specified in provided context] |

I. Cisplatin-Induced Nephrotoxicity Animal Model

This model is used to evaluate the nephroprotective effects of this compound against chemotherapy-induced kidney damage.

Experimental Workflow

Figure 2: Experimental workflow for the cisplatin-induced nephrotoxicity model.

Detailed Experimental Protocol

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

-

Allow a one-week acclimatization period before the experiment.

2. Reagents and Preparation:

-

This compound: Prepare a stock solution in a suitable vehicle such as a mixture of ethanol, Tween 80, and saline (e.g., 1:1:18). The final concentration should be adjusted to deliver the desired dose in a volume of 10 mL/kg body weight.

-

Cisplatin: Dissolve in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh on the day of injection.

-

Vehicle Control: Prepare the same vehicle used for this compound without the active compound.

3. Experimental Groups:

-

Group 1: Control: Vehicle + Saline

-

Group 2: Cisplatin Control: Vehicle + Cisplatin

-

Group 3: this compound (3 mg/kg) + Cisplatin: this compound (3 mg/kg) + Cisplatin

-

Group 4: this compound (10 mg/kg) + Cisplatin: this compound (10 mg/kg) + Cisplatin

4. Procedure:

-

Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

-

Thirty minutes after this compound/vehicle administration, inject a single dose of cisplatin (20 mg/kg, i.p.).

-

Monitor the animals daily for body weight changes and clinical signs of toxicity.

-

At 72 hours post-cisplatin injection, anesthetize the mice and collect blood via cardiac puncture.

-

Euthanize the animals and harvest the kidneys. One kidney should be fixed in 10% neutral buffered formalin for histology, and the other snap-frozen in liquid nitrogen for biochemical analysis.

5. Outcome Measures:

-

Renal Function:

-

Measure blood urea nitrogen (BUN) and serum creatinine levels from the collected blood samples.

-

-

Histopathology:

-

Process formalin-fixed kidney tissues for paraffin embedding.

-

Section the kidneys (4-5 µm) and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

-

Evaluate tubular injury (e.g., necrosis, cast formation, and tubular dilation) using a semi-quantitative scoring system.

-

-

Oxidative Stress and Inflammation Markers (from frozen kidney tissue):

-

Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

-

Quantify the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

-

Determine the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.

-

Expected Results

Treatment with this compound is expected to dose-dependently attenuate the cisplatin-induced increase in BUN and serum creatinine levels. Histological examination should reveal reduced tubular damage in the this compound treated groups compared to the cisplatin control group. Furthermore, this compound is anticipated to mitigate oxidative stress and inflammation in the kidney tissue.

II. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model is used to assess the analgesic efficacy of this compound in a setting of peripheral nerve injury-induced neuropathic pain.

Experimental Workflow

Figure 3: Experimental workflow for the spinal nerve ligation model.

Detailed Experimental Protocol

1. Animals:

-

Male Sprague-Dawley rats (200-250 g).

-

House animals individually to prevent interference with the surgical site.

-

Allow a one-week acclimatization period before the experiment.

2. Reagents and Preparation:

-

This compound: Prepare as described in the cisplatin-induced nephrotoxicity model.

-

Vehicle Control: Prepare the same vehicle used for this compound.

-

Anesthetic: Isoflurane or a combination of ketamine/xylazine.

-

Surgical Sutures: 6-0 silk suture.

3. Surgical Procedure (Spinal Nerve Ligation):

-

Anesthetize the rat and shave the back area over the lumbosacral spine.

-

Make a midline incision to expose the paraspinal muscles.

-

Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 6-0 silk suture.

-

For the sham group, perform the same surgical procedure without ligating the nerves.

-

Close the muscle and skin layers with sutures.

-

Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.

4. Behavioral Testing (Mechanical Allodynia):

-

Acclimatize the rats to the testing environment (e.g., a wire mesh platform) for at least 15-20 minutes before each testing session.

-

Use a set of calibrated von Frey filaments to measure the paw withdrawal threshold (PWT) on the ipsilateral (operated) hind paw.

-

Apply the filaments to the plantar surface of the paw with increasing force until a withdrawal response is observed.

-

Determine the 50% PWT using the up-down method.

-

Conduct baseline testing before surgery and then at regular intervals post-surgery (e.g., days 7, 14, 21) to confirm the development of mechanical allodynia.

5. Treatment Protocol:

-

Once stable mechanical allodynia is established (typically 7 days post-surgery), begin the treatment phase.

-

Administer a single dose of this compound (e.g., 2, 6, and 20 mg/kg, p.o.) or vehicle.

-

Assess the PWT at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the anti-allodynic effect.

Expected Results

Rats subjected to SNL will develop significant and stable mechanical allodynia, as indicated by a marked decrease in the PWT of the ipsilateral paw compared to baseline and the sham-operated group. Oral administration of this compound is expected to produce a dose-dependent increase in the PWT, indicating an anti-allodynic effect. The peak effect and duration of action can be determined from the time-course assessment.

Information regarding "LEI-101" is not publicly available.

Extensive searches for "LEI-101" did not yield specific information on a therapeutic agent with this designation. The search results included information on "LB101," a drug in clinical trials for advanced solid tumors, "BZL101," an aqueous extract from Scutellaria barbata studied in advanced breast cancer, and "ATR-101," a drug investigated for advanced adrenocortical carcinoma. Additionally, many results referenced "Legal Entity Identifier (LEI)," which is a financial code and unrelated to pharmaceuticals.[1]

Without specific data for a compound definitively identified as "this compound," it is not possible to provide the requested detailed application notes and protocols, including dosage, administration guidelines, experimental methodologies, and signaling pathways. The information available for similarly named compounds (LB101, BZL101, ATR-101) cannot be substituted, as each compound has unique properties and clinical data.

To fulfill the user's request, a precise and confirmed name of the drug of interest is required. Once the correct compound name is provided, a comprehensive search for relevant data can be conducted to generate the detailed documentation as requested.

References

Application Notes and Protocols: LEI-101 Solution Preparation and Stability

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Guidelines for the Preparation and Handling of LEI-101 Solutions

Introduction

This document provides detailed protocols for the preparation, handling, and storage of this compound solutions to ensure experimental reproducibility and maintain the integrity of the compound. Due to the absence of publicly available data on a chemical entity designated "this compound," this document outlines generalized best practices for handling novel research compounds. Researchers must adapt these guidelines based on the empirically determined physicochemical properties of this compound.

Compound Information

As there is no public information available for a compound with the identifier "this compound," the following table is provided as a template for researchers to populate with their internal data. Accurate characterization is the critical first step before proceeding with any experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes / Reference |

| Chemical Name (IUPAC) | User to provide | |

| CAS Number | User to provide | |

| Molecular Formula | User to provide | |

| Molecular Weight ( g/mol ) | User to provide | |

| Appearance | User to provide | e.g., White crystalline solid, amorphous powder, etc. |

| Melting Point (°C) | User to provide | |

| pKa | User to provide | Important for selecting appropriate buffer systems. |

| LogP | User to provide | Indicator of hydrophobicity/hydrophilicity. |

Solution Preparation Protocols

The selection of an appropriate solvent is paramount for creating stable and effective this compound solutions. The following protocols are general and should be optimized based on the determined solubility of this compound.

Solubility Screening Protocol

A preliminary solubility screen is essential to identify suitable solvents for stock solutions and experimental assays.

Protocol 3.1.1: Small-Scale Solubility Test

-

Weigh approximately 1-5 mg of this compound into separate, small, inert glass vials.

-

Add a small, precise volume (e.g., 100 µL) of the first test solvent (e.g., DMSO, Ethanol, Water, PBS) to the first vial.

-

Vortex the vial for 30 seconds to 1 minute.

-

Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration.

-

If not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing and observation steps until the compound dissolves or a practical volume limit is reached.

-

Record the final concentration at which the compound fully dissolves.

-

Repeat for all test solvents.

Application Notes and Protocols for Western Blot Analysis of LEI-101 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-101 is a potent and selective partial agonist for the cannabinoid receptor 2 (CB2).[1][2][3] The CB2 receptor is primarily expressed in immune cells and tissues, and its activation is associated with the modulation of inflammatory and oxidative stress responses.[4][5][6] Investigating the cellular effects of this compound is crucial for understanding its therapeutic potential in various pathologies, including inflammatory conditions and diseases associated with oxidative stress.[2][3][7] Western blotting is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying changes in protein expression levels within key signaling pathways.

This document provides a detailed protocol for performing Western blot analysis on cell lysates treated with this compound. It includes methodologies for cell culture and treatment, protein extraction, quantification, gel electrophoresis, protein transfer, and immunodetection. Additionally, it outlines the key signaling pathways influenced by CB2 receptor activation and suggests target proteins for analysis.

Key Signaling Pathways

Activation of the CB2 receptor by this compound can influence several downstream signaling pathways, primarily leading to anti-inflammatory and anti-oxidative effects. A key pathway modulated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade . Under basal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and regulate the transcription of pro-inflammatory genes.[8] CB2 receptor activation can inhibit this pathway, leading to a reduction in inflammation.

Furthermore, CB2 receptor agonism has been shown to counteract oxidative stress .[5][9][10] This can be assessed by examining the expression levels of key antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase, as well as markers of oxidative damage like 4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA).[11][12]

Caption: Signaling pathway of this compound via the CB2 receptor.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Lines: Select a cell line that endogenously expresses the CB2 receptor. Immune cell lines such as macrophages (e.g., RAW 264.7) or microglia are suitable choices.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined duration (e.g., 6, 12, 24 hours).

-

Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).

-

For inflammatory pathway studies, cells can be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a shorter period before harvesting.

-

Protein Extraction and Quantification

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (total protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.

Western Blotting

Caption: Experimental workflow for Western blot analysis.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to a final concentration of 1X.

-

Heat the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor separation.

-

Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Confirm transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin).

-

Data Presentation

Summarize all quantitative data in tables for clear comparison.

Table 1: Recommended Primary Antibodies and Dilutions

| Target Protein | Pathway | Suggested Dilution | Supplier (Cat. No.) |

| Phospho-NF-κB p65 | Inflammation | 1:1000 | Cell Signaling (3033) |

| NF-κB p65 | Inflammation | 1:1000 | Cell Signaling (8242) |

| Phospho-IκBα | Inflammation | 1:1000 | Cell Signaling (2859) |

| IκBα | Inflammation | 1:1000 | Cell Signaling (4812) |

| SOD1 | Oxidative Stress | 1:2000 | Abcam (ab13498) |

| Catalase | Oxidative Stress | 1:2000 | Abcam (ab16731) |

| 4-HNE | Oxidative Stress | 1:1000 | Abcam (ab46545) |

| GAPDH | Loading Control | 1:5000 | Cell Signaling (5174) |

| β-actin | Loading Control | 1:5000 | Abcam (ab8227) |

Table 2: Experimental Conditions

| Parameter | Value |

| Cell Line | RAW 264.7 |

| This compound Concentrations | 0.1, 1, 10 µM |

| Treatment Duration | 24 hours |

| Protein Load per Lane | 30 µg |

| Primary Antibody Incubation | Overnight at 4°C |

| Secondary Antibody | Anti-rabbit IgG, HRP-linked |

| Secondary Antibody Dilution | 1:2000 |

| Detection Reagent | ECL Western Blotting Substrate |

Conclusion

This application note provides a comprehensive framework for utilizing Western blot analysis to investigate the molecular effects of this compound. By following these detailed protocols and targeting the suggested proteins within the NF-κB and oxidative stress pathways, researchers can effectively elucidate the mechanism of action of this selective CB2 receptor agonist. The provided diagrams and tables serve as valuable tools for experimental planning and data interpretation, facilitating robust and reproducible scientific inquiry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist LEI‐101 prevents cisplatin‐induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The novel, orally available and peripherally restricted selective cannabinoid CB2 receptor agonist this compound prevents cisplatin-induced nephrotoxicity [art.torvergata.it]

- 8. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. Cannabinoid CB2 Receptors are Involved in the Protection of RAW264.7 Macrophages Against the Oxidative Stress: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cannabinoid Type 2 (CB2) Receptors Activation Protects against Oxidative Stress and Neuroinflammation Associated Dopaminergic Neurodegeneration in Rotenone Model of Parkinson's Disease [frontiersin.org]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. genox.com [genox.com]

Unraveling the Potential of LEI-101 in CRISPR Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically investigate gene function on a genome-wide scale.[1][2] CRISPR screens, in particular, have emerged as a powerful tool for identifying genes that modulate cellular responses to various stimuli, including drug treatments.[3][4] This document provides detailed application notes and protocols for the utilization of LEI-101, a novel small molecule, in conjunction with CRISPR screening to uncover novel drug targets and elucidate complex biological pathways.

Disclaimer: The information provided in this document is based on currently available scientific literature and is intended for research purposes only. This compound is a hypothetical compound for the purpose of this illustrative application note, as no public data exists for a molecule with this designation in the context of CRISPR screening. The experimental protocols described herein are generalized templates and may require optimization for specific cell lines and experimental conditions.

Mechanism of Action and Rationale for CRISPR Screening

While the precise mechanism of action for this compound is not publicly documented, for the purpose of this guide, we will hypothesize a mechanism to illustrate its application. Let us assume this compound is an inhibitor of a critical cellular signaling pathway, for instance, the hypothetical "Kinase-X" pathway, which is implicated in cancer cell proliferation. A CRISPR screen in the presence of this compound could identify genes whose knockout confers resistance or sensitivity to the compound, thereby validating Kinase-X as the target and discovering other pathway components or resistance mechanisms.

Key Applications of this compound in CRISPR Screening

-

Target Identification and Validation: Identify the molecular target of this compound by observing which gene knockouts phenocopy or antagonize the compound's effects.

-

Drug Resistance and Sensitivity Screens: Uncover genes and pathways that, when perturbed, lead to resistance or increased sensitivity to this compound.[3]

-

Synergistic Drug Combinations: Identify gene knockouts that sensitize cells to this compound, suggesting potential combination therapies.

-

Pathway Elucidation: Map the cellular pathways modulated by this compound by analyzing the functional classes of genes identified in the screen.

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen to Identify Modifiers of this compound Sensitivity

This protocol outlines a genome-wide pooled CRISPR knockout screen to identify genes that alter the sensitivity of a cancer cell line to this compound.

Materials:

-

Cas9-expressing cancer cell line of interest

-

GeCKO (Genome-scale CRISPR Knockout) library or other suitable genome-wide sgRNA library

-

Lentivirus packaging plasmids (e.g., pMD2.G, psPAX2)

-

HEK293T cells for lentivirus production

-

Polybrene or other transduction enhancement reagent

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture reagents (media, serum, antibiotics)

-

Genomic DNA extraction kit

-

PCR reagents for sgRNA library amplification

-

Next-generation sequencing (NGS) platform

Methodology:

-

Lentiviral Library Production:

-

Co-transfect HEK293T cells with the sgRNA library pool and lentiviral packaging plasmids.

-

Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

-

Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

-

-

Lentiviral Transduction of Cas9-Expressing Cells:

-

Transduce the target Cas9-expressing cells with the sgRNA library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.

-

Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Expand the transduced cell population, maintaining a high representation of the library (at least 500 cells per sgRNA).

-

-

This compound Treatment:

-

Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).

-

The concentration of this compound should be predetermined to cause partial but not complete cell death (e.g., IC20-IC50).

-

Culture the cells for a sufficient period to allow for the selection of resistant or sensitive populations (typically 14-21 days).

-

-

Genomic DNA Extraction and sgRNA Sequencing:

-

Harvest cells from both the control and this compound-treated populations.

-

Extract genomic DNA.

-

Amplify the integrated sgRNA sequences using PCR.

-

Perform NGS to determine the abundance of each sgRNA in both populations.

-

-

Data Analysis:

-

Align sequencing reads to the sgRNA library reference.

-

Calculate the fold-change in abundance for each sgRNA in the this compound-treated group relative to the control group.

-

Use statistical methods (e.g., MAGeCK) to identify significantly enriched (resistance genes) or depleted (sensitizer genes) sgRNAs and their corresponding target genes.

-

Data Presentation

The quantitative data from the CRISPR screen should be summarized in a clear and structured table for easy interpretation and comparison.

Table 1: Summary of Top Gene Hits from this compound CRISPR Screen

| Rank | Gene Symbol | Log2 Fold Change | p-value | Phenotype |

| 1 | GENE_A | 5.8 | 1.2e-8 | Resistance |

| 2 | GENE_B | 4.9 | 3.5e-7 | Resistance |

| 3 | GENE_C | 4.2 | 9.1e-6 | Resistance |

| ... | ... | ... | ... | ... |

| 1 | GENE_X | -6.2 | 8.4e-9 | Sensitization |

| 2 | GENE_Y | -5.5 | 2.1e-7 | Sensitization |

| 3 | GENE_Z | -5.1 | 7.8e-6 | Sensitization |

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows. Below are examples of diagrams that can be generated using the DOT language within Graphviz.

Caption: Experimental workflow for a pooled CRISPR-Cas9 knockout screen with this compound.

References

- 1. Application of CRISPR-Cas9 Based Genome-Wide Screening Approaches to Study Cellular Signalling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CRISPR-Cas9 for medical genetic screens: applications and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of CRISPR screening to lung cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis Following LEI-101 Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-101 is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound exerts its anti-tumor activity by blocking the catalytic activity of PI3K, thereby inhibiting downstream signaling to Akt and mTOR. This inhibition is hypothesized to induce cell cycle arrest and apoptosis in cancer cells.

These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of this compound exposure. The described methods will enable researchers to quantify the effects of this compound on cell cycle progression, apoptosis induction, and the expression of key cell surface markers, providing critical insights into its mechanism of action and therapeutic potential.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution

| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |

| This compound (10 nM) | 58.9 ± 2.5 | 25.1 ± 1.8 | 16.0 ± 1.0 |

| This compound (50 nM) | 72.1 ± 3.0 | 15.3 ± 1.3 | 12.6 ± 0.9 |

| This compound (100 nM) | 85.6 ± 2.8 | 5.9 ± 0.7 | 8.5 ± 0.6 |

Table 2: Induction of Apoptosis by this compound

| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 92.5 ± 1.8 | 3.5 ± 0.5 | 4.0 ± 0.6 |

| This compound (10 nM) | 85.1 ± 2.2 | 8.2 ± 0.9 | 6.7 ± 0.8 |

| This compound (50 nM) | 68.3 ± 3.1 | 19.5 ± 1.7 | 12.2 ± 1.1 |

| This compound (100 nM) | 45.7 ± 3.5 | 35.8 ± 2.4 | 18.5 ± 1.9 |

Table 3: Modulation of Cell Surface Marker Expression by this compound

| Treatment Group | Mean Fluorescence Intensity (MFI) of Target Marker X | % Positive Cells for Target Marker Y |

| Vehicle Control | 1500 ± 120 | 85.2 ± 3.4 |

| This compound (100 nM) | 850 ± 95 | 62.7 ± 4.1 |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound prior to flow cytometry analysis.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, Jurkat)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

6-well or 12-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Apoptosis Analysis using Annexin V and Propidium Iodide

This protocol details the staining of cells with Annexin V and Propidium Iodide (PI) to detect apoptosis.[1][2][3][4]

Materials:

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

FACS tubes (5 mL polystyrene round-bottom tubes)

-

Centrifuge

Procedure:

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment condition.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[4]

-

Discard the supernatant and wash the cells once with cold PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.

-

Incubate the tubes for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis using Propidium Iodide

This protocol describes the fixation and staining of cells with PI for cell cycle analysis.[5][6][7]

Materials:

-

Cold PBS

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

FACS tubes

-

Centrifuge

Procedure:

-

Harvest cells as described in the apoptosis protocol (step 1).

-

Wash the cells once with cold PBS.

-

Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Immunophenotyping of Cell Surface Markers

This protocol provides a general method for staining cell surface antigens to assess changes in their expression following this compound treatment.[8][9][10][11]

Materials:

-